6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]
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Overview
Description
6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C12H14ClNO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of cyclization reactions where an indole precursor is reacted with a chlorinated oxane derivative in the presence of a base . The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride: A closely related compound with similar properties.
Indole derivatives: Compounds with similar indole structures but different substituents.
Spiro compounds: Other spiro compounds with different ring systems
Uniqueness
6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to its specific spiro structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14ClNO |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
6-chlorospiro[1,2-dihydroindole-3,4'-oxane] |
InChI |
InChI=1S/C12H14ClNO/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2 |
InChI Key |
GGTLOHKDLOTJHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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